

An In-depth Technical Guide to Diclofop-Methyl: Molecular Structure, Properties, and Analysis

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the herbicide **diclofop-methyl**, focusing on its core chemical and biological characteristics. The information is tailored for a scientific audience, presenting detailed data on its molecular structure, physicochemical properties, mechanism of action, and relevant experimental protocols for its synthesis and analysis.

Molecular Identity and Chemical Formula

Diclofop-methyl is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate class of chemicals.[1] It is primarily used to control annual grass weeds in a variety of broadleaf crops and cereals.[2][3] The active herbicidal compound is diclofop acid, which is formed in plants and soil following the hydrolysis of the methyl ester.[4]

- IUPAC Name: methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate[5]
- CAS Number: 51338-27-3[5]
- Molecular Formula: C₁₆H₁₄Cl₂O₄[5]
- Synonyms: Illoxan, Hoelon, Hoegrass, Methyl 2-(4-(2,4-dichlorophenoxy)phenoxy)propionate[5]

Molecular Structure (2D):



Physicochemical and Toxicological Data

The physical and chemical properties of **diclofop-methyl** are critical for understanding its environmental fate, formulation, and analytical behavior. Key quantitative data are summarized in the table below.

Property	Value	Reference(s)
Molecular Weight	341.2 g/mol	[5]
Physical Appearance	Colorless to earth-yellow crystals	[5]
Melting Point	39-41 °C	[5]
Vapor Pressure	0.25 mPa (at 20 °C)	_
Water Solubility	0.8 mg/L (at 20 °C, pH 5.7)	_
Solubility in Organic Solvents (g/L at 20°C)		
Acetone	>500	_
Toluene	>500	_
Methanol	120	_
n-Hexane	50	_
Acute Oral LD50 (Rat)	481-693 mg/kg	

Mechanism of Action: Inhibition of Lipid Biosynthesis

Diclofop-methyl's herbicidal activity stems from its ability to disrupt fatty acid synthesis in susceptible grass species. After absorption into the plant, the methyl ester is rapidly hydrolyzed to its biologically active form, diclofop acid.

This active metabolite specifically inhibits the enzyme Acetyl-CoA Carboxylase (ACCase). ACCase catalyzes the first committed step in fatty acid biosynthesis: the ATP-dependent

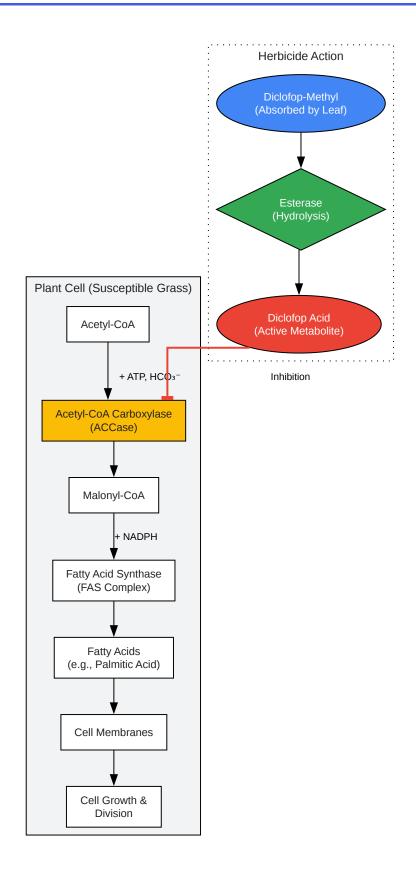






carboxylation of acetyl-CoA to form malonyl-CoA. By blocking this crucial step, the herbicide prevents the formation of the phospholipids necessary for building new cell membranes, thereby halting cell growth and division, particularly in meristematic tissues. This leads to a cessation of growth, followed by chlorosis and necrosis of new leaves, and ultimately, plant death. Most broadleaf plants are naturally tolerant due to a less sensitive form of the ACCase enzyme.





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Caption: Mechanism of action of diclofop-methyl in susceptible plants.



Experimental Protocols Representative Synthesis of Diclofop-Methyl

The synthesis of **diclofop-methyl** is achieved through the esterification of its corresponding carboxylic acid, 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoic acid (diclofop acid). A common laboratory method is the Fischer-Speier esterification, which utilizes an acid catalyst.

Materials:

- 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoic acid (diclofop acid)
- Methanol (anhydrous, reagent grade)
- Sulfuric acid (concentrated, catalyst)
- Sodium bicarbonate (saturated aqueous solution)
- Sodium sulfate (anhydrous)
- · Toluene or other suitable organic solvent
- Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

- Reaction Setup: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of diclofop acid in an excess of anhydrous methanol (e.g., 10-20 equivalents, which also serves as the solvent).
- Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution. The flask may warm slightly.
- Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65°C for methanol). Maintain reflux with stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Workup Neutralization: After cooling to room temperature, concentrate the reaction mixture using a rotary evaporator to remove the excess methanol.



- Extraction: Dissolve the resulting residue in a suitable organic solvent like toluene or diethyl ether. Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the sulfuric acid catalyst and remove any unreacted diclofop acid), and finally with brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude diclofop-methyl product.
- Purification: If necessary, the product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

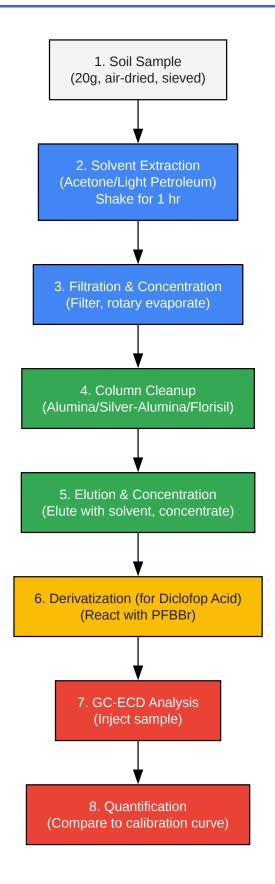
Residue Analysis in Soil by Gas Chromatography

This protocol outlines a method for the quantitative analysis of **diclofop-methyl** and its primary metabolite, diclofop acid, in soil samples using Gas Chromatography with an Electron Capture Detector (GC-ECD).

Materials and Instrumentation:

- Solvents: Acetone, light petroleum, toluene (pesticide residue grade)
- Reagents: Anhydrous sodium sulfate, pentafluorobenzyl bromide (PFBBr) for derivatization
- Cleanup Columns: Glass column packed with layers of alumina, silver-alumina, and Florisil.
- Instrumentation: Gas chromatograph equipped with an Electron Capture Detector (ECD), a suitable capillary column (e.g., DB-5 or equivalent), and a rotary evaporator.





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Caption: General workflow for the analysis of diclofop-methyl residue in soil.



Procedure:

- Extraction:
 - Weigh 20 g of air-dried, sieved soil into a flask.
 - Add a mixture of acetone and light petroleum and shake vigorously for 1 hour on a mechanical shaker.
 - Filter the extract under suction.
 - Concentrate the filtrate using a rotary evaporator. The extract now contains both diclofopmethyl and its metabolite, diclofop acid.
- Cleanup:
 - Prepare a chromatographic column packed with sequential layers of anhydrous sodium sulfate, Florisil, silver-alumina, alumina, and a final top layer of anhydrous sodium sulfate.
 - Pass the concentrated extract through the cleanup column.
 - Elute the analytes with a suitable solvent mixture.
 - Collect the eluate and concentrate it to a small volume.
- · Derivatization (for Diclofop Acid):
 - Diclofop acid is non-volatile and requires derivatization for GC analysis. The concentrated extract is reacted with pentafluorobenzyl bromide (PFBBr) in the presence of a base to convert the acid to its pentafluorobenzyl ester.
 - This derivative is highly responsive to the ECD. Diclofop-methyl does not react and is analyzed directly.
- GC-ECD Analysis:
 - Inject an aliquot of the final prepared sample into the GC-ECD.



Typical GC Conditions:

■ Injector Temperature: 250°C

Oven Program: Start at 150°C, ramp to 280°C.

Detector Temperature: 300°C

Carrier Gas: Nitrogen or Helium

Quantification:

 Identify and quantify the peaks for diclofop-methyl and the diclofop-PFB derivative by comparing their retention times and peak areas to those of known analytical standards run under the same conditions. Construct a calibration curve for accurate quantification. The detection limits for this method are typically in the range of 0.01 to 0.05 mg/kg.[5]

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